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molecular formula C14H21N3O2 B8773399 Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No. B8773399
M. Wt: 263.34 g/mol
InChI Key: UBSQRANNNQODLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

3-(6-Amino-pyridin-3-yl)-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester (538 mg, 2.06 mmol, Eq: 1.00) was dissolved in methanol (20 ml). The solution was put under argon and then treated with palladium on activated carbon (43.8 mg, 20.6 μmol, Eq: 0.01). The suspension was purged with hydrogen and stirred under hydrogen for 18 h. The reaction mixture was filtered through silica gel. The filtrate was concentrated and the residue was dissolved in methanol (12 ml). The solution was purged with argon for 10 min and then treated with palladium on activated carbon (Degussa) (43.8 mg, 20.6 μmol, Eq: 0.01). The suspension was purged with hydrogen and stirred under hydrogen for 18 h. The reaction mixture was filtered through a 45 μm frit. The filtrate was concentrated in vacuo to give tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (422 mg, 78%). LC/MS-ESI observed [M+H]+ 264.
Name
3-(6-Amino-pyridin-3-yl)-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
43.8 mg
Type
catalyst
Reaction Step Two
Quantity
43.8 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]=[C:10]([C:13]2[CH:14]=[N:15][C:16]([NH2:19])=[CH:17][CH:18]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[NH2:19][C:16]1[N:15]=[CH:14][C:13]([CH:10]2[CH2:11][CH2:12][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
3-(6-Amino-pyridin-3-yl)-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
Quantity
538 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(=CC1)C=1C=NC(=CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
43.8 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
43.8 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was purged with hydrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (12 ml)
CUSTOM
Type
CUSTOM
Details
The solution was purged with argon for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The suspension was purged with hydrogen
STIRRING
Type
STIRRING
Details
stirred under hydrogen for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a 45 μm frit
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 422 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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